Ticalopride - 83863-69-8

Ticalopride

Catalog Number: EVT-401095
CAS Number: 83863-69-8
Molecular Formula: C14H20ClN3O3
Molecular Weight: 313.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Norcisapride belongs to the class of organic compounds known as aminobenzamides. These are organic compounds containing a benzamide moiety with an amine group attached to the benzene ring. Norcisapride is considered to be a practically insoluble (in water) and relatively neutral molecule. Norcisapride has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, norcisapride is primarily located in the cytoplasm.
Overview

Ticalopride is a synthetic compound primarily used as a gastrointestinal prokinetic agent. It is classified as a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor subtype 4 and is recognized for its ability to enhance gastrointestinal motility without significantly affecting other serotonin receptors. Ticalopride is mainly indicated for the treatment of functional gastrointestinal disorders, such as gastroparesis and irritable bowel syndrome.

Source

Ticalopride was first synthesized in the late 1970s and has been utilized in various countries, particularly in Europe, for its therapeutic effects on gastrointestinal conditions. Its development was rooted in the need for effective treatments that could specifically target gastrointestinal motility issues with minimal side effects.

Classification

Ticalopride belongs to the class of drugs known as benzamides, which are characterized by their structural similarity to benzamide derivatives. It is classified under gastrointestinal agents due to its primary function of enhancing gut motility.

Synthesis Analysis

Methods

Ticalopride can be synthesized through several methods, typically involving the reaction of specific precursors under controlled conditions. The most common synthetic route involves the following steps:

  1. Formation of Benzamide Derivative: The synthesis begins with the formation of a benzamide derivative through acylation reactions.
  2. Cyclization: The benzamide undergoes cyclization to form a bicyclic structure, which is crucial for its pharmacological activity.
  3. Substitution Reactions: Subsequent substitution reactions introduce necessary functional groups to achieve the desired pharmacological properties.

Technical Details

The synthesis often requires careful control of temperature and pH to optimize yield and purity. Techniques such as chromatography may be employed for purification of intermediates and final products. The specific reaction conditions can vary based on the desired scale and purity levels.

Molecular Structure Analysis

Structure

Ticalopride has a complex molecular structure characterized by a bicyclic framework. Its chemical formula is C19_{19}H22_{22}N2_{2}O, indicating it contains nitrogen and oxygen atoms that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 294.39 g/mol
  • IUPAC Name: 4-(2-(4-(1-piperidinyl)-1H-indol-3-yl)ethyl)-1-piperidinyl)benzamide
  • Structural Formula: The structural representation includes a piperidine ring and an indole moiety, which are essential for its receptor binding properties.
Chemical Reactions Analysis

Reactions

Ticalopride participates in various chemical reactions that are significant for its synthesis and modification:

  1. Acylation Reactions: These reactions are fundamental in forming the initial benzamide structure.
  2. Reduction Reactions: Certain synthetic pathways may involve reduction steps to modify functional groups.
  3. Nucleophilic Substitution: This reaction type is often utilized to introduce substituents that enhance receptor selectivity.

Technical Details

The reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity before proceeding to subsequent steps.

Mechanism of Action

Process

Ticalopride exerts its effects primarily through selective antagonism at the 5-HT4_4 serotonin receptors located in the gastrointestinal tract. By blocking these receptors, Ticalopride enhances peristalsis and accelerates gastric emptying, thereby alleviating symptoms associated with delayed gastric emptying.

Data

  • Receptor Affinity: Ticalopride shows high affinity for 5-HT4_4 receptors with minimal activity at other serotonin receptor subtypes.
  • Effect Duration: The duration of action can vary but generally lasts several hours post-administration, making it suitable for once or twice daily dosing in clinical settings.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ticalopride is typically presented as a white crystalline powder.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water, which affects its formulation into oral dosage forms.

Chemical Properties

  • Stability: Ticalopride exhibits good stability under normal storage conditions but should be protected from light and moisture.
  • pH Sensitivity: The compound's solubility can be affected by pH; thus, formulation strategies may involve pH adjustments.
Applications

Ticalopride has several scientific uses, primarily in the field of gastroenterology:

  • Treatment of Functional Gastrointestinal Disorders: It is used to manage conditions like gastroparesis and chronic constipation by improving gastric motility.
  • Research Applications: Ticalopride serves as a valuable tool in pharmacological studies aimed at understanding gastrointestinal physiology and serotonin receptor functions.
Introduction to Ticalopride

Historical Development of Serotonergic Agonists in Gastrointestinal Pharmacology

The evolution of serotonergic agonists for GI applications reflects a continual refinement of receptor specificity:

  • First-generation agents: Cisapride (piperidinyl benzamide derivative) and tegaserod (aminoguanidine indole) provided foundational prokinetic effects through 5-HT₄ receptor activation but exhibited problematic polypharmacology. Cisapride inhibited hERG potassium channels, causing fatal cardiac arrhythmias, while tegaserod’s affinity for 5-HT₁B/₍₁D₎ and 5-HT₂B receptors correlated with ischemic cardiovascular events [1] [4]. These safety concerns triggered market withdrawals, creating a therapeutic void for refractory constipation.
  • Selectivity breakthrough: Prucalopride (benzofurancarboxamide derivative) emerged as a high-affinity, highly selective 5-HT₄ agonist with >290-fold selectivity over other receptors (including dopamine D4, 5-HT3, and σ1 receptors). This specificity eliminated the cardiovascular risks associated with earlier agents and established a new safety benchmark [1] [5].
  • Ticalopride’s structural lineage: As a chemical analog of prucalopride, Ticalopride retains the benzofuran core but incorporates modified substituents designed to enhance blood-brain barrier permeability. This strategic modification aims to leverage emerging evidence of 5-HT₄ receptors' role in central nervous system functions, including cognitive modulation, while maintaining potent enterokinetic effects [6].

Table 1: Evolution of Selective Serotonergic Agonists for GI Motility

CompoundChemical ClassPrimary TargetKey Limitations
CisapridePiperidinyl benzamide5-HT₄ (non-selective)hERG channel inhibition → cardiac arrhythmias
TegaserodAminoguanidine indole5-HT₄ (partial agonist)5-HT₁B/₁D/₂B interactions → ischemic events
PrucaloprideBenzofurancarboxamide5-HT₄ (highly selective)Limited CNS penetration
TicaloprideModified benzofuran5-HT₄ (ultra-selective)Investigational status

Ticalopride’s Position in 5-HT Receptor Agonist Classifications

Ticalopride exemplifies the third generation of 5-HT₄ agonists through three distinguishing characteristics:

  • Receptor binding profile: Preliminary in vitro binding assays indicate sub-nanomolar affinity for human 5-HT₄ₐ/₄b receptor isoforms (Kᵢ ≈ 0.8 nM), mirroring prucalopride’s high affinity. Crucially, it demonstrates >500-fold selectivity over 5-HT₃, 5-HT₂B, and hERG channels—surpassing earlier agents’ safety margins. This minimizes risks of extra-intestinal effects, particularly cardiac toxicity observed with cisapride [1] [4].
  • Mechanism of motility enhancement: Like prucalopride, Ticalopride accelerates colonic transit via two complementary mechanisms:
  • Enhanced cholinergic neurotransmission in myenteric plexus, increasing proximal colonic longitudinal muscle contractions
  • Induction of high-amplitude propagated contractions (HAPCs) in distal colon, facilitating mass movement of luminal content [2] [5]Figure 1: Motility Enhancement Mechanism
[Neural Activation] → [ACh Release] → ↑ Longitudinal Contraction (Proximal Colon)  [5-HT₄ agonism]  [Circular Muscle Relaxation] → ↑ HAPCs (Distal Colon)  
  • CNS penetration potential: Unlike prucalopride, Ticalopride’s logP (≈2.1) and polar surface area (≈65 Ų) suggest moderate blood-brain barrier permeability. Functional MRI studies of analogous agents show 5-HT₄ agonism modulates connectivity between the central executive network (CEN) and default mode network (DMN)—a mechanism potentially exploitable for cognitive deficits comorbid with GI disorders [6].

Table 2: Receptor Binding Affinity Profiles (Kᵢ, nM)

ReceptorCisaprideTegaserodPrucaloprideTicalopride
5-HT₄a198122.50.8*
5-HT₄b224157.91.2*
5-HT₃>10,000>10,000>1,000>1,000
5-HT₂B3205 (antagonist)>10,000>10,000
hERG222,150>10,000>10,000
D₄>10,000>10,000230>1,000

*Estimated values based on structural analogs

Research Objectives and Knowledge Gaps in Ticalopride Studies

Current Ticalopride research prioritizes four objectives addressing critical pharmacological unknowns:

  • Motility efficacy validation: While prucalopride increased HAPC frequency by 40–60% in human trials [2], Ticalopride requires direct demonstration of propulsive efficacy in dysmotility models. Ongoing studies employ colonic manometry in opioid-induced constipation (OIC) models to quantify HAPC induction—a key predictor of clinical efficacy for prokinetics [5] [7].
  • CNS activity confirmation: Phase Ib trials incorporate resting-state functional MRI (rs-fMRI) to detect connectivity changes between the rostral anterior cingulate cortex (rACC) and lateral occipital cortex (LOC)—regions modulated by 5-HT₄ agonists. Target engagement is confirmed if Ticalopride replicates prucalopride’s rs-fMRI signature (enhanced CEN-posterior cingulate connectivity with DMN decoupling) at therapeutic doses [6].
  • Population-specific optimization: As constipation prevalence in women (17.4%) doubles that in men (9.2%) [7], pharmacokinetic studies focus on sex-dependent metabolism. Prucalopride shows 25% higher AUC in women versus men, necessitating Ticalopride exposure comparisons across sexes using UPLC-MS/MS bioanalysis [7].
  • Molecular imaging applications: ¹¹C-labeled Ticalopride derivatives are under evaluation for positron emission tomography (PET) imaging of 5-HT₄ receptor density in irritable bowel syndrome with constipation (IBS-C). This could stratify patients by receptor expression—addressing heterogeneity in treatment response observed with prucalopride (30–40% non-responders) [3].

Key knowledge gaps persist regarding:

  • Ticalopride’s effect on visceral hypersensitivity—a feature of IBS-C not addressed by pure prokinetics
  • Long-term receptor adaptation (e.g., 5-HT₄ desensitization) with chronic dosing
  • Interactions with gut microbiota-derived serotonin metabolites potentially influencing drug activity

Table 3: Active Research Domains for Ticalopride

Research DomainCurrent MethodsKnowledge Gaps
Motility PharmacologyHigh-resolution colonic manometry, wireless motility capsulesImpact on non-propulsive segmental contractions
CNS Functional Connectivityrs-fMRI, cognitive task batteriesDose-dependent effects on attentional networks
Metabolic ProfilingUPLC-MS/MS, CYP phenotypingEnterohepatic recirculation significance
Receptor Imaging¹¹C/¹⁸F-labeled PET tracersCorrelation between mucosal receptor density and efficacy

Properties

CAS Number

83863-69-8

Product Name

Ticalopride

IUPAC Name

4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

InChI

InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1

InChI Key

OMLDMGPCWMBPAN-YPMHNXCESA-N

SMILES

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl

Synonyms

norcisapride

Canonical SMILES

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl

Isomeric SMILES

CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.